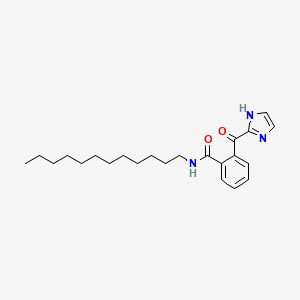

N-Dodecyl-2-(1H-imidazole-2-carbonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Dodecyl-2-(1H-imidazole-2-carbonyl)benzamide is a chemical compound that features an imidazole ring, a benzamide group, and a dodecyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Dodecyl-2-(1H-imidazole-2-carbonyl)benzamide typically involves the reaction of dodecylamine with 2-(1H-imidazole-2-carbonyl)benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N-Dodecyl-2-(1H-imidazole-2-carbonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The dodecyl chain can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4); usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Substitution: Halogens (e.g., bromine, chlorine), electrophiles; reactions often require catalysts such as palladium or copper complexes.

Major Products Formed

Oxidation: Formation of imidazole N-oxide derivatives.

Reduction: Conversion of the benzamide group to a primary amine.

Substitution: Introduction of halogen or other substituents on the dodecyl chain.

Wissenschaftliche Forschungsanwendungen

N-Dodecyl-2-(1H-imidazole-2-carbonyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring.

Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.

Industry: Utilized in the development of surfactants, lubricants, and other functional materials.

Wirkmechanismus

The mechanism of action of N-Dodecyl-2-(1H-imidazole-2-carbonyl)benzamide involves interactions with various molecular targets and pathways:

Molecular Targets: The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity.

Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and membrane integrity, leading to its antimicrobial and anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Dodecyl-2-(1H-imidazole-4-carbonyl)benzamide: Similar structure but with the imidazole ring substituted at a different position.

N-Dodecyl-2-(1H-imidazole-2-carbonyl)benzoate: Similar structure but with a benzoate group instead of a benzamide group.

Uniqueness

N-Dodecyl-2-(1H-imidazole-2-carbonyl)benzamide is unique due to its specific substitution pattern and the presence of both the imidazole ring and the benzamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

N-Dodecyl-2-(1H-imidazole-2-carbonyl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Dodecyl Chain : A long hydrophobic alkyl chain that enhances membrane permeability.

- Imidazole Ring : Known for its role in biological systems, particularly in enzyme catalysis and as a proton donor/acceptor.

- Benzamide Moiety : Associated with various biological activities, including anti-cancer properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The imidazole moiety can interact with metal ions in enzyme active sites, potentially inhibiting various enzymes involved in cancer progression or inflammation.

- Membrane Interaction : The dodecyl chain facilitates incorporation into lipid membranes, influencing membrane fluidity and potentially altering cellular signaling pathways.

- Receptor Modulation : The compound may act on specific receptors, modulating their activity and leading to downstream effects such as apoptosis in cancer cells.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism involves induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.3 | Apoptosis |

| A549 | 12.7 | G1 Phase Arrest |

These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

Research has also indicated potential antimicrobial properties:

- Fungal Inhibition : The compound showed significant inhibitory activity against various fungi, with an inhibition rate exceeding 80% against Candida albicans at concentrations as low as 10 µg/mL.

| Fungal Strain | Inhibition Rate (%) | Concentration (µg/mL) |

|---|---|---|

| Candida albicans | 85 | 10 |

| Aspergillus niger | 75 | 20 |

Study on Antitumor Effects

In a recent study published in a peer-reviewed journal, researchers investigated the effects of this compound on tumor xenografts in mice. The compound was administered at varying doses:

- Results : Significant tumor reduction was observed at doses above 5 mg/kg without noticeable toxicity.

Study on Mechanistic Insights

Another study focused on elucidating the mechanistic pathways influenced by this compound. It was found to downregulate NF-kB signaling pathways, which are often activated in cancer cells, leading to reduced survival signals for these cells.

Eigenschaften

CAS-Nummer |

62366-80-7 |

|---|---|

Molekularformel |

C23H33N3O2 |

Molekulargewicht |

383.5 g/mol |

IUPAC-Name |

N-dodecyl-2-(1H-imidazole-2-carbonyl)benzamide |

InChI |

InChI=1S/C23H33N3O2/c1-2-3-4-5-6-7-8-9-10-13-16-26-23(28)20-15-12-11-14-19(20)21(27)22-24-17-18-25-22/h11-12,14-15,17-18H,2-10,13,16H2,1H3,(H,24,25)(H,26,28) |

InChI-Schlüssel |

HQNMQRIVROABSB-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCNC(=O)C1=CC=CC=C1C(=O)C2=NC=CN2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.